Tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity
- The compound is utilized in the synthesis of complex organic structures, demonstrating its role in developing all-cis trisubstituted pyrrolidin-2-ones, highlighting its utility in stereochemical assignments and intramolecular hydrogen bonding studies (H. Weber et al., 1995).
- It is involved in lithiation processes of derivatives, revealing its importance in creating substituted derivatives through reactions with electrophiles, showcasing its versatility in organic synthesis (Keith Smith et al., 2013).
- The compound serves as a precursor in asymmetric Mannich reactions, indicating its role in generating chiral amino carbonyl compounds and its significance in the synthesis of enantioselective compounds (J. Yang et al., 2009).
Chemical Properties and Applications
- It has been used in the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, emphasizing its utility in forming complexes with potential applications in catalysis and materials science (S. Bonnet et al., 2003).
- The compound's derivatives play a crucial role in protecting hydroxyl groups, showcasing its utility in synthetic chemistry for the stable protection of sensitive functional groups (E. Corey & A. Venkateswarlu, 1972).
- Its application in catalysis is highlighted through its use as a recyclable catalyst for the acylation of inert alcohols, underscoring its significance in facilitating efficient and sustainable chemical reactions (Zhihui Liu et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2.ClH/c1-16(2,3)22-15(21)19-17(9-10-18-12-17)13-7-6-8-14(11-13)20(4)5;/h6-8,11,18H,9-10,12H2,1-5H3,(H,19,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFZIKJESZMLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)C2=CC(=CC=C2)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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